Diastovaricins II
Description
Diastovaricins II are ansamycin-class antibiotics first isolated from Streptomyces species by Hotta et al. in 1986 . These macrocyclic lactam compounds are structurally characterized by an aromatic moiety fused to a lactam ring, a hallmark of ansamycins. This compound exhibit potent antibacterial activity, primarily targeting bacterial fatty acid synthesis in Escherichia coli .
Properties
CAS No. |
102228-99-9 |
|---|---|
Molecular Formula |
C44H52N2O12S |
Molecular Weight |
833 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
InChI Key |
VEDOKYSBCNXSGP-FJKGIEQNSA-N |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
Synonyms |
diastovaricin II diastovaricins II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Similarities
Diastovaricins II belong to the ansamycin family, sharing core structural features with compounds like naphthomycin C and naphthoquinomycin B (Table 1). These compounds all feature a macrocyclic lactam backbone but differ in substituents and biological targets.
Table 1: Comparative Analysis of this compound and Related Ansamycins
Key Differences and Implications
Structural Variations: this compound lack the naphthoquinone core present in naphthomycin C, which may reduce oxidative stress-related cytotoxicity . Compared to naphthoquinomycin B, this compound feature a longer alkyl side chain, enhancing membrane permeability and potency against Gram-positive bacteria .
Mechanistic Divergence: While this compound and naphthoquinomycin B both inhibit fatty acid synthesis, naphthomycin C targets RNA polymerase, limiting cross-resistance risks .
Production Yields :
Research Findings and Clinical Relevance
- Resistance Mitigation : The unique targeting of fatty acid synthesis reduces overlap with common resistance mechanisms associated with RNA polymerase inhibitors like naphthomycin C .
- Synthetic Challenges: The complex macrocyclic structure of this compound complicates synthetic modification, unlike naphthoquinomycin B, which has been semi-synthetically optimized for stability .
Q & A
Q. What analytical techniques are most reliable for isolating and characterizing Diastovaricins II in complex biological matrices?
Methodological Answer: Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with nuclear magnetic resonance (NMR) for structural elucidation. For isolation, preparative HPLC with diode-array detection (DAD) is recommended to monitor purity during fractionation. Validate reproducibility by comparing retention times and spectral data against synthetic standards, ensuring consistency across triplicate runs .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using a factorial design. Prepare buffer solutions at pH 2.0, 7.4, and 9.0, incubate this compound at 25°C, 40°C, and 60°C, and sample at intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products via UPLC-UV and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to rule out matrix interference .
Q. What criteria should guide the selection of in vitro assays for evaluating this compound’s bioactivity?
Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use MTT assays on multiple cell lines (cancer vs. non-cancer) with doxorubicin as a positive control. Validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties across studies be systematically resolved?
Methodological Answer: Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., LC-MS vs. ELISA for plasma quantification) and apply sensitivity analysis. Reconcile discrepancies through in vivo cross-validation experiments with standardized protocols .
Q. What strategies optimize the development of structure-activity relationship (SAR) models for this compound derivatives?
Methodological Answer: Use computational tools (e.g., molecular docking, QSAR) to predict key pharmacophores. Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test bioactivity in dose-response assays. Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity, ensuring at least three independent replicates per derivative .
Q. How should researchers address gaps in the mechanistic understanding of this compound’s interaction with bacterial membranes?
Methodological Answer: Combine biophysical techniques:
- Fluorescence anisotropy to assess membrane fluidity changes.
- AFM or TEM for visualizing membrane disruption.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate findings using genetically modified bacterial strains lacking specific membrane proteins .
Methodological Frameworks
Q. What systematic approaches are recommended for reviewing conflicting literature on this compound’s biosynthesis pathways?
Methodological Answer: Conduct a Cochrane-style review with inclusion/exclusion criteria (e.g., peer-reviewed studies using genomic or metabolomic evidence). Extract data into a standardized table (Table 1) comparing key enzymes, substrates, and yields. Use GRADE criteria to assess evidence quality and identify understudied pathways for targeted RNA-seq or CRISPR knockout studies .
Table 1 : Comparative Analysis of Biosynthesis Pathways in Selected Studies
| Study ID | Organism | Key Enzymes | Yield (mg/L) | Evidence Quality (GRADE) |
|---|---|---|---|---|
| S1 | Streptomyces sp. | P450 monooxygenase | 12.3 ± 1.2 | Moderate |
| S2 | Actinoplanes sp. | Non-ribosomal peptide synthase | 8.9 ± 0.7 | Low |
Q. How can secondary data from public repositories (e.g., ChEMBL, PubChem) be leveraged to generate hypotheses about this compound’s off-target effects?
Methodological Answer: Curate datasets using SQL queries to filter compounds with ≥80% structural similarity to this compound. Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets. Validate predictions using in silico molecular dynamics simulations and cross-reference with adverse event databases (FAERS, Lareb) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound’s in vivo efficacy studies?
Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies:
How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for this compound’s immunomodulatory effects?
Methodological Answer:
- Feasible : Pilot cytokine profiling using Luminex assays on PBMCs treated with sub-IC50 doses.
- Novel : Focus on understudied pathways (e.g., STING or NLRP3 inflammasome).
- Ethical : Use primary cells from consented donors (IRB-approved protocols).
Refine questions through Delphi consensus workshops with immunologists and pharmacologists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
